molecular formula C20H24N2O B244758 N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide

Cat. No. B244758
M. Wt: 308.4 g/mol
InChI Key: RGQMWGMSIVODDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide is a chemical compound commonly known as MPHP-2201. It belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPHP-2201 has gained significant attention in recent years due to its potential therapeutic applications and its use as a research chemical.

Mechanism of Action

MPHP-2201 acts on the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as pain, mood, and appetite. It binds to cannabinoid receptors in the brain and other parts of the body, producing effects similar to those of natural cannabinoids.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to produce a range of biochemical and physiological effects. It has been found to have potent analgesic properties, reducing pain in animal models. It has also been shown to produce anxiolytic and antidepressant effects, suggesting its potential use in treating anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPHP-2201 in lab experiments is its potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the human body without the need to use natural cannabinoids. However, one of the limitations of using MPHP-2201 is the lack of long-term safety data, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on MPHP-2201. One area of interest is its potential use in treating chronic pain and other medical conditions. Additionally, further studies are needed to understand the long-term safety of the compound and its potential for abuse. Finally, research is needed to optimize the synthesis method for MPHP-2201 to improve yields and purity.

Synthesis Methods

The synthesis of MPHP-2201 involves the reaction between 4-methylpiperidine and 4-chlorobenzonitrile, followed by the addition of phenylacetic acid. The resulting product is then purified through recrystallization to obtain pure MPHP-2201. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

MPHP-2201 has been used extensively in scientific research due to its potent cannabinoid-like effects. It has been studied for its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and depression. In addition, it has been used to study the effects of cannabinoids on the human body and to understand the underlying mechanisms of action.

properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C20H24N2O/c1-16-11-13-22(14-12-16)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

RGQMWGMSIVODDZ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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